
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a cyclic phosphate ester that has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. The compound has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) in lab experiments is its ability to form stable complexes with various drugs, which could potentially enhance drug delivery. However, one limitation is that the compound is relatively expensive and difficult to synthesize.
Direcciones Futuras
There are several future directions for research on dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate). One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the compound's potential as a drug delivery system for various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of the compound, as well as its mechanism of action.
Métodos De Síntesis
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been synthesized using various methods, including the reaction of cyclohexane-1,2,3,4,5,6-hexaol with benzyl chlorophosphate in the presence of a base such as triethylamine. Another method involves the reaction of cyclohexane-1,2,3,4,5,6-hexaol with phosphoryl chloride in the presence of a base. The resulting product is then treated with benzyl alcohol to form dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate).
Aplicaciones Científicas De Investigación
Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been studied for its potential applications in various fields, including biomedical research and material science. In biomedical research, the compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Propiedades
IUPAC Name |
dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDWRQSNJIBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H90O24P6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732954 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1741.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] | |
CAS RN |
1287268-40-9 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



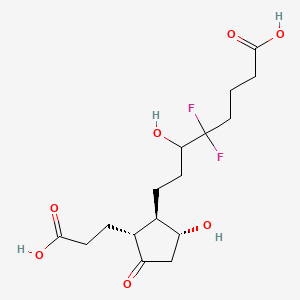
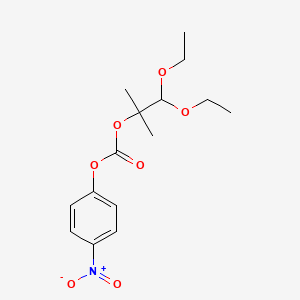
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
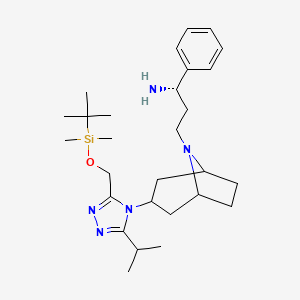
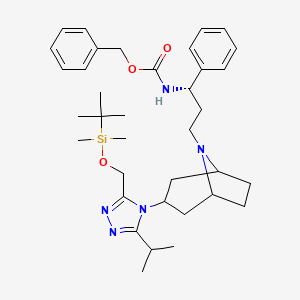

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)
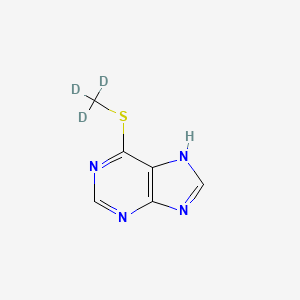
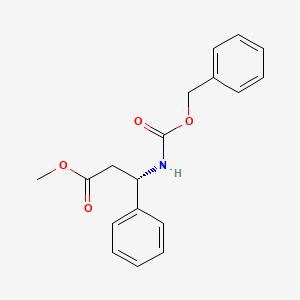
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)
